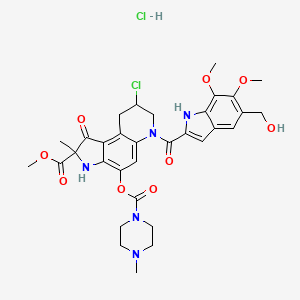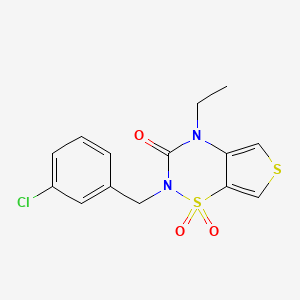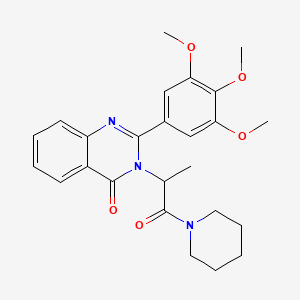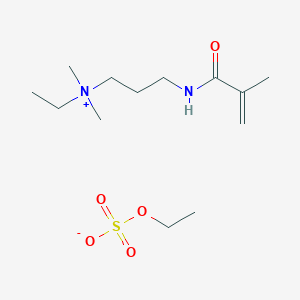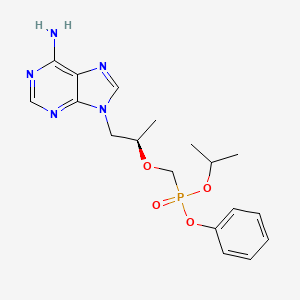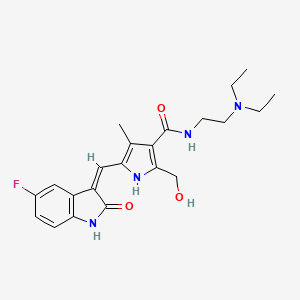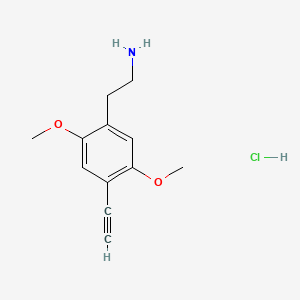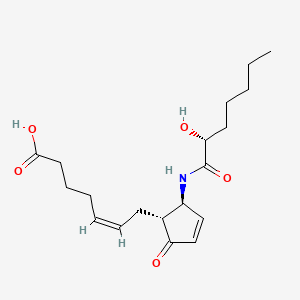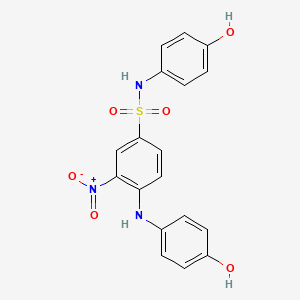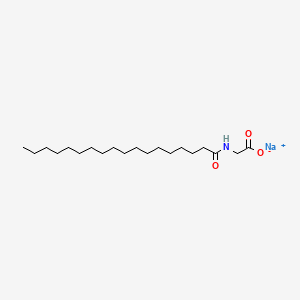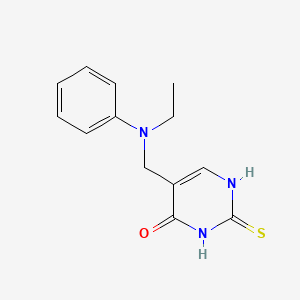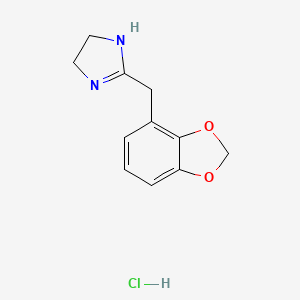
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride is a chemical compound known for its unique structure and properties. This compound features an imidazole ring fused with a benzodioxole moiety, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced via a Friedel-Crafts acylation reaction, where the imidazole ring reacts with a benzodioxole derivative in the presence of a Lewis acid catalyst.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds.
Aplicaciones Científicas De Investigación
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzodioxole moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-5-yl)methyl)-, monohydrochloride: Similar structure but with a different substitution pattern on the benzodioxole ring.
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-6-yl)methyl)-, monohydrochloride: Another isomer with a different substitution pattern.
Uniqueness
1H-Imidazole, 4,5-dihydro-2-((1,3-benzodioxol-4-yl)methyl)-, monohydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
103130-84-3 |
|---|---|
Fórmula molecular |
C11H13ClN2O2 |
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-4-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-8(6-10-12-4-5-13-10)11-9(3-1)14-7-15-11;/h1-3H,4-7H2,(H,12,13);1H |
Clave InChI |
NBFVUUQGFAUHRI-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)CC2=C3C(=CC=C2)OCO3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


